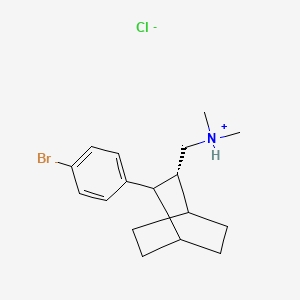![molecular formula C48H68O2 B13783941 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene](/img/structure/B13783941.png)
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene is a complex organic compound that belongs to the family of fluorene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene typically involves a multi-step process. The key steps include:
Formation of the fluorene core: This is usually achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethenyl groups: This can be done via a Heck reaction, where a palladium catalyst is used to couple the ethenyl groups to the fluorene core.
Attachment of the side chains: The 2-ethylhexoxy and 2-methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl groups, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted derivatives
Substitution: Halogenated derivatives
科学的研究の応用
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene has several applications in scientific research:
Optoelectronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent light-emitting properties.
Materials Science: Employed in the synthesis of advanced polymers and nanomaterials.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
作用機序
The compound exerts its effects primarily through its interaction with light and electronic fields. The conjugated system of double bonds allows for efficient absorption and emission of light, making it useful in optoelectronic applications. In biological systems, its fluorescence can be used to track and image cellular processes.
類似化合物との比較
Similar Compounds
- 2-ethenyl-3,5-dimethylpyrazine
- Pyrazine, 2-ethenyl-5-methyl-
- Naphthalene, 2-ethenyl-
Uniqueness
Compared to similar compounds, 2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene stands out due to its unique combination of side chains and the fluorene core. This structure imparts superior optical properties and makes it more versatile for various applications, particularly in optoelectronics and materials science.
特性
分子式 |
C48H68O2 |
|---|---|
分子量 |
677.0 g/mol |
IUPAC名 |
2-ethenyl-7-[(E)-2-[5-(2-ethylhexoxy)-2-methoxyphenyl]ethenyl]-9,9-dioctylfluorene |
InChI |
InChI=1S/C48H68O2/c1-7-12-15-17-19-21-32-48(33-22-20-18-16-13-8-2)45-34-38(10-4)25-29-43(45)44-30-26-40(35-46(44)48)24-27-41-36-42(28-31-47(41)49-6)50-37-39(11-5)23-14-9-3/h10,24-31,34-36,39H,4,7-9,11-23,32-33,37H2,1-3,5-6H3/b27-24+ |
InChIキー |
PQILHHHMQAUNKQ-SOYKGTTHSA-N |
異性体SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)/C=C/C4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C=C)C3=C1C=C(C=C3)C=CC4=C(C=CC(=C4)OCC(CC)CCCC)OC)CCCCCCCC |
関連するCAS |
475101-36-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[cyclohexyl(phenylcarbamoyl)amino]propanoate](/img/structure/B13783863.png)

![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
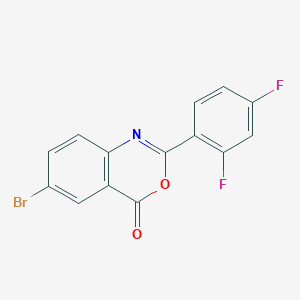

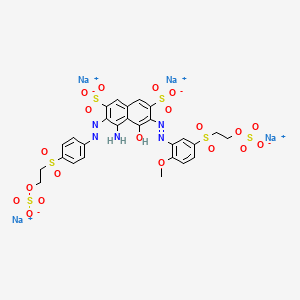
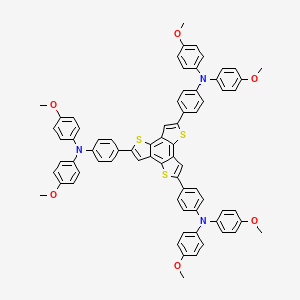




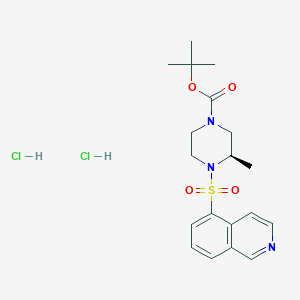
![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)
